molecular formula C20H13FO2 B14420359 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol CAS No. 83768-93-8

6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol

Cat. No.: B14420359
CAS No.: 83768-93-8
M. Wt: 304.3 g/mol
InChI Key: ZLDRXYJMSDDLEN-UHFFFAOYSA-N
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Description

6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound contains a total of 40 bonds, including 27 non-hydrogen bonds, 20 multiple bonds, 1 double bond, 19 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 2 hydroxyl groups, and 2 secondary alcohols . The presence of a fluorine atom at the 6th position and hydroxyl groups at the 9th and 10th positions significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including 6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol, often involves indirect methods due to the limited range of direct substitution reactions available for pyrene itself . One approach involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, which can then be further functionalized under electrophilic aromatic substitution (EAS) conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves multi-step synthesis starting from commercially available pyrene derivatives. The process typically includes fluorination, hydroxylation, and subsequent purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Properties

83768-93-8

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

6-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol

InChI

InChI=1S/C20H13FO2/c21-19-13-7-5-11-3-1-2-10-4-6-12(17(13)16(10)11)18-14(19)8-9-15(22)20(18)23/h1-9,15,20,22-23H

InChI Key

ZLDRXYJMSDDLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C5=C(C(C(C=C5)O)O)C(=C43)C=C2)F

Origin of Product

United States

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